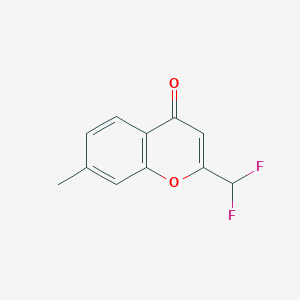

![molecular formula C17H16N2O2 B5579857 N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)

N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide, commonly known as CPEB, is a small molecule used in scientific research. It is a potent and selective inhibitor of the protein kinase R-like endoplasmic reticulum kinase (PERK), which is involved in the unfolded protein response (UPR) pathway. The UPR pathway is activated when there is an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) of a cell. This pathway helps to restore ER homeostasis by reducing protein synthesis and increasing protein folding capacity. PERK is one of the three main UPR sensors and plays a crucial role in regulating the UPR pathway.

Scientific Research Applications

Chromatographic Elution Characteristics

The study of reversed-phase liquid chromatographic retention of N-ethylbenzamides, including compounds structurally related to N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide, reveals insights into their elution characteristics. These characteristics are influenced by the substitution patterns on the benzamide moiety, suggesting potential for detailed analytical applications in separating and identifying such compounds in complex mixtures (Lehtonen, 1983).

Biosensor Development

Innovations in biosensor technology have been advanced through the modification of carbon paste electrodes with compounds like this compound derivatives. These modifications enable the electrocatalytic determination of biomolecules, showcasing the application of such compounds in enhancing the sensitivity and specificity of biosensors for clinical and environmental monitoring (Karimi-Maleh et al., 2014).

Polymer Synthesis

Research into the synthesis of aromatic polyimides has explored the polymerization of diamines, including analogs of this compound, for the creation of high-performance polymers. These polymers exhibit desirable properties such as solubility in organic solvents and high thermal stability, indicating their utility in advanced materials science and engineering applications (Butt et al., 2005).

Antiviral Activity

The synthesis and evaluation of N-phenylbenzamide derivatives for antiviral activity highlight the potential therapeutic applications of these compounds. Specifically, certain derivatives have shown effectiveness against enterovirus 71 (EV 71) strains, suggesting a promising avenue for the development of novel antiviral drugs based on the this compound scaffold (Ji et al., 2013).

Antioxidant Agents

A combined experimental and computational study on amino-substituted benzamide derivatives, including compounds structurally related to this compound, has identified these compounds as promising antioxidant agents. This research underscores the potential of such derivatives in mitigating oxidative stress and related pathologies, providing a foundation for further exploration into their therapeutic applications (Perin et al., 2018).

Properties

IUPAC Name |

N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-2-21-16-6-4-3-5-15(16)17(20)19-14-9-7-13(8-10-14)11-12-18/h3-10H,2,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCKKPTVCLXGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)

![rel-(3aS,6aS)-1-[4-methoxy-3-(methoxymethyl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579783.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)

![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)

![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)

![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)

![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)

![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)

![2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)